molecular formula C9H15Cl6O4P B1682961 TDCPP CAS No. 13674-87-8

TDCPP

Cat. No.: B1682961
CAS No.: 13674-87-8
M. Wt: 430.9 g/mol
InChI Key: ASLWPAWFJZFCKF-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

TDCPP has been confirmed to be neurotoxic . Its mechanism of toxicity may be related to mitophagy, a type of autophagy where damaged mitochondria are selectively degraded . This compound exposure led to changes in the expression of AMBRA1 and the key factors of mitophagy, FUNDC1, PINK1, and PARKIN . This suggests that Tris(1,3-dichloro-2-propyl)phosphate interacts with these proteins and influences their function.

Cellular Effects

Exposure to this compound has been shown to cause neuronal damage . In human liver cells, this compound exposure led to DNA damage and apoptosis . It increased the intracellular reactive oxygen species (ROS), nitric oxide (NO), Ca2+ influx, and esterase level in exposed cells . These findings suggest that Tris(1,3-dichloro-2-propyl)phosphate has significant effects on various types of cells and cellular processes.

Molecular Mechanism

The molecular mechanism of this compound-induced neurotoxicity may be related to mitophagy . This compound exposure promoted mitophagy, as indicated by the increase in autophagy marker proteins p62 and LC3B, and down-regulation of mitochondrial DNA ND1 damage and TOMM20 protein . The mechanism may be that AMBRA1 promoted mitophagy in neuronal cells through the PARKIN-dependent/non-dependent pathway .

Temporal Effects in Laboratory Settings

In human liver cells, this compound exposure for 3 days led to survival reduction . Over time, this compound exposure increased autophagy marker proteins and down-regulated mitochondrial DNA damage and TOMM20 protein, suggesting that Tris(1,3-dichloro-2-propyl)phosphate exposure promoted mitophagy .

Dosage Effects in Animal Models

Long-term exposure to this compound in zebrafish led to alterations in hormone balance and gene transcriptions along the hypothalamus-pituitary axes . The effects of Tris(1,3-dichloro-2-propyl)phosphate varied with different dosages .

Metabolic Pathways

It has been suggested that this compound may disturb focal adhesion, ECM-receptor interaction, and PI3K/Akt pathways .

Subcellular Localization

Studies have shown that this compound exposure led to cytoplasmic localization of P53, caspase 3, and caspase 9 , suggesting that this compound may influence the subcellular localization of these proteins.

Preparation Methods

Tris(1,3-dichloroisopropyl)phosphate is synthesized by reacting epichlorohydrin with phosphorus oxychloride . The reaction typically involves the following steps:

    Reaction of Epichlorohydrin with Phosphorus Oxychloride: This step produces an intermediate compound.

    Chlorination: The intermediate compound undergoes chlorination to form Tris(1,3-dichloroisopropyl)phosphate.

Industrial production methods involve large-scale synthesis using similar reaction conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Tris(1,3-dichloroisopropyl)phosphate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tris(1,3-dichloroisopropyl)phosphate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Tris(1,3-dichloroisopropyl)phosphate is structurally similar to other organophosphate flame retardants, such as:

The uniqueness of Tris(1,3-dichloroisopropyl)phosphate lies in its specific chlorination pattern, which influences its chemical properties and applications.

Properties

IUPAC Name

tris(1,3-dichloropropan-2-yl) phosphate
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InChI

InChI=1S/C9H15Cl6O4P/c10-1-7(2-11)17-20(16,18-8(3-12)4-13)19-9(5-14)6-15/h7-9H,1-6H2
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InChI Key

ASLWPAWFJZFCKF-UHFFFAOYSA-N
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Canonical SMILES

C(C(CCl)OP(=O)(OC(CCl)CCl)OC(CCl)CCl)Cl
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Molecular Formula

C9H15Cl6O4P
Record name TRIS(1,3-DICHLORO-2-PROPYL)PHOSPHATE
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DSSTOX Substance ID

DTXSID9026261
Record name Tris(1,3-dichloro-2-propyl) phosphate
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Molecular Weight

430.9 g/mol
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Physical Description

Tris(1,3-dichloro-2-propyl)phosphate is a clear colorless viscous liquid. Generally a super-cooled liquid at room temperature but may occasionally solidify when held at low temperatures for prolonged periods. (NTP, 1992), Liquid, mp = 27 deg C; [ChemIDplus] Clear colorless liquid; [CAMEO]
Record name TRIS(1,3-DICHLORO-2-PROPYL)PHOSPHATE
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Record name 2-Propanol, 1,3-dichloro-, 2,2',2''-phosphate
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Boiling Point

457 to 459 °F at 5 mmHg (NTP, 1992), BP: 236-237 °C at 5 mm Hg
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Record name TRIS(1,3-DICHLORO-2-PROPYL) PHOSPHATE
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Flash Point

485 °F (NTP, 1992), 252 °C (Cleveland open cup)
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Record name TRIS(1,3-DICHLORO-2-PROPYL) PHOSPHATE
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992), In water, 7 mg/L at 24 °C, Soluble in most organic solvents
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Record name TRIS(1,3-DICHLORO-2-PROPYL) PHOSPHATE
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Density

1.508 at 72 °F (NTP, 1992) - Denser than water; will sink, 1.48 kg/L at 25 °C
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Vapor Pressure

10.3 mmHg at 77 °F (NTP, 1992), 0.00000007 [mmHg]
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Color/Form

Viscous liquid, Clear liquid

CAS No.

13674-87-8
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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